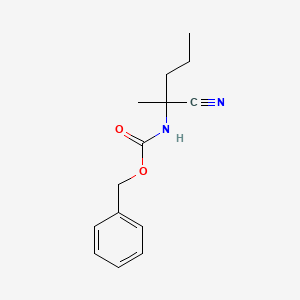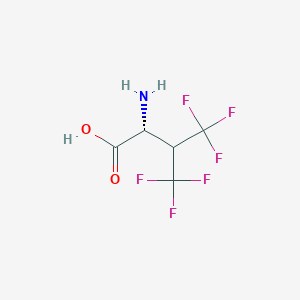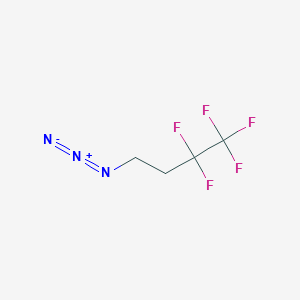
4-Azido-1,1,1,2,2-pentafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-1,1,1,2,2-pentafluorobutane is a chemical compound with the molecular formula C4H4F5N3 It is characterized by the presence of an azido group (-N3) and five fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1,1,1,2,2-pentafluorobutane typically involves the nucleophilic substitution of a suitable precursor, such as 4-iodo-1,1,1,2,2-pentafluorobutane, with sodium azide (NaN3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure the efficient formation of the azido compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1,1,1,2,2-pentafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3):
Dimethylformamide (DMF): Common solvent for nucleophilic substitution reactions.
Hydrogen Gas (H2): Used in reduction reactions to convert the azido group to an amine.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
4-Azido-1,1,1,2,2-pentafluorobutane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules due to its azido group, which can undergo specific reactions without interfering with biological systems.
Medicine: Potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Azido-1,1,1,2,2-pentafluorobutane primarily involves the reactivity of the azido group. The azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form stable triazole rings. These reactions are highly specific and can be used to target particular molecular structures or pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1,1,1,2,2-pentafluorobutane: A precursor used in the synthesis of 4-Azido-1,1,1,2,2-pentafluorobutane.
1,1,1,2,2-Pentafluorobutane: A related compound lacking the azido group.
4-Chloro-1,1,1,2,2-pentafluorobutane: Another halogenated derivative of pentafluorobutane.
Uniqueness
This compound is unique due to the presence of both the azido group and multiple fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable for specific chemical transformations and applications that other similar compounds may not be suitable for.
Properties
CAS No. |
121177-77-3 |
|---|---|
Molecular Formula |
C4H4F5N3 |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
4-azido-1,1,1,2,2-pentafluorobutane |
InChI |
InChI=1S/C4H4F5N3/c5-3(6,4(7,8)9)1-2-11-12-10/h1-2H2 |
InChI Key |
MUUXBNMXHSDFIL-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)


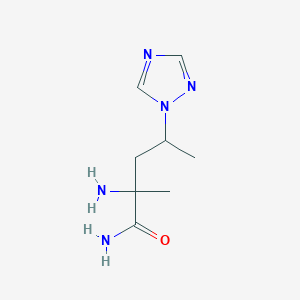
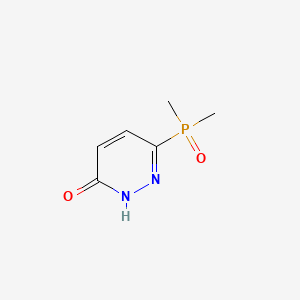
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
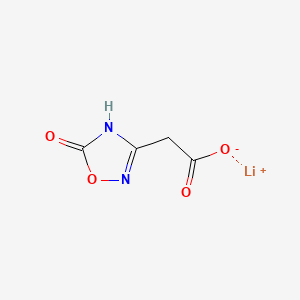
![(5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13484143.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484148.png)
